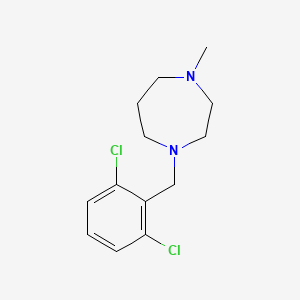
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the family of benzodiazepine receptor ligands. It was initially developed as an anxiolytic drug, but later research has shown its potential in various scientific applications.
科学的研究の応用
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been extensively studied for its potential in various scientific applications. It has been shown to have a high affinity for the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane. PBRs have been implicated in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to modulate the activity of PBRs, which makes it a potential therapeutic agent for various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
作用機序
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane binds to the PBRs and modulates their activity, which leads to the activation of various signaling pathways. It has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane also promotes mitochondrial function and reduces apoptosis by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and microglia. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has also been shown to promote mitochondrial function and reduce apoptosis in various cell types. In animal models, 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration.
実験室実験の利点と制限
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has a high affinity for PBRs, which makes it a useful tool for studying the role of PBRs in various physiological and pathological processes. However, 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane also has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane also has a short half-life, which limits its use in in vivo studies.
将来の方向性
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several potential future directions for research. It has been shown to have therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. Further research is needed to understand the exact mechanisms of action of 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane and its potential therapeutic applications. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has also been shown to modulate the activity of PBRs, which are involved in various physiological and pathological processes. Further research is needed to understand the role of PBRs in these processes and the potential therapeutic applications of PBR ligands. Finally, 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to have neuroprotective effects in animal models. Further research is needed to understand the potential neuroprotective mechanisms of 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane and its potential therapeutic applications in neurodegenerative disorders.
合成法
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane is synthesized through a multi-step process starting from 2,6-dichlorobenzyl chloride and 4-methyl-1,4-diazepan-1-amine. The reaction involves the formation of an intermediate, which is then reacted with sodium hydride and methyl iodide to yield 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane. The final product is purified through recrystallization or column chromatography.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-6-3-7-17(9-8-16)10-11-12(14)4-2-5-13(11)15/h2,4-5H,3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNOFPULKEZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424705 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)
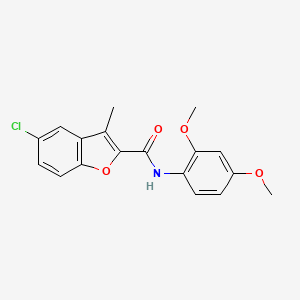
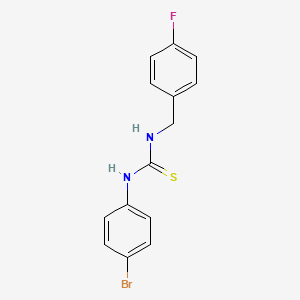
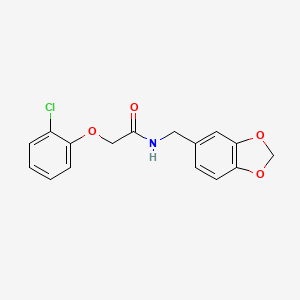
![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
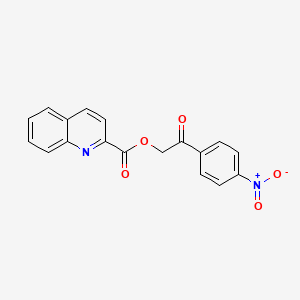
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
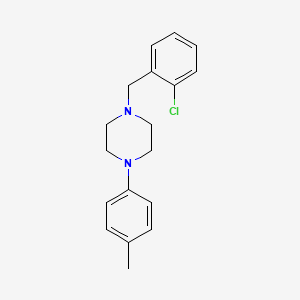
![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)
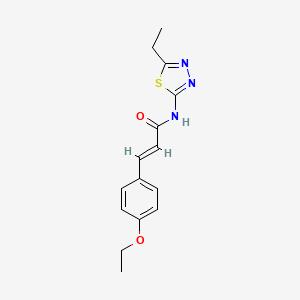
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)